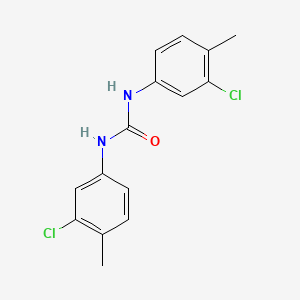

1,3-Bis(3-chloro-4-methylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(3-chloro-4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c1-9-3-5-11(7-13(9)16)18-15(20)19-12-6-4-10(2)14(17)8-12/h3-8H,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKXYSKISJGPRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148335 | |

| Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107947-94-4 | |

| Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107947944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3'-Bis(3-chloro-4-tolyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(3-CHLORO-4-METHYLPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 1,3 Bis 3 Chloro 4 Methylphenyl Urea and Its Analogues

Direct Synthesis Protocols for 1,3-Bis(3-chloro-4-methylphenyl)urea

The direct synthesis of symmetrical diaryl ureas such as this compound typically involves the reaction of an aniline (B41778) derivative with a carbonyl source. The traditional and most common method involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene (B27547). nih.govasianpubs.org In this approach, 3-chloro-4-methylaniline (B146341) would be reacted with phosgene to generate an isocyanate intermediate, which then reacts with a second molecule of the aniline to form the desired symmetrical urea (B33335). mit.edu

Optimization of Reaction Conditions for High-Yield Production

The production of diaryl ureas is highly dependent on the optimization of reaction conditions to maximize yield and purity. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the nature of the base used. Solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are commonly employed. commonorganicchemistry.com The reaction is typically conducted at room temperature. commonorganicchemistry.com

For phosgene-based syntheses, the careful control of stoichiometry and reaction temperature is crucial to minimize the formation of unwanted side products. The order of addition of reagents can also be important to avoid the formation of symmetrical urea by-products when synthesizing unsymmetrical ureas. commonorganicchemistry.com In the synthesis of unsymmetrical arylureas using dioxazolones as isocyanate surrogates, optimization studies have shown that the choice of base and solvent significantly impacts yield. For example, sodium acetate (B1210297) (NaOAc) in methanol (B129727) (MeOH) at 60°C for 2 hours was identified as an optimal condition. tandfonline.com

The table below summarizes the optimization of reaction conditions for a model synthesis of an unsymmetrical phenylurea, which provides insights applicable to the synthesis of this compound analogues. tandfonline.com

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | EtOAc | 60 | 2 | 92 |

| 2 | K₂CO₃ | MeOH | 60 | 2 | 94 |

| 6 | Na₂CO₃ | MeOH | 60 | 2 | 76 |

| 10 | NaOAc | MeOH | 60 | 2 | 96 |

| 12 | NaOAc | MeOH | 25 | 2 | 32 |

| 14 | NaOAc | MeOH | 45 | 2 | 94 |

| 18 | - | MeOH | 60 | 2 | 22 |

| Data adapted from a study on the synthesis of unsymmetrical phenylureas. tandfonline.com |

Investigation of Catalytic Promoters and Reagents in Urea Bond Formation

Research into urea bond formation has led to the development of various reagents and catalytic systems that offer alternatives to the highly toxic phosgene.

Phosgene Equivalents : Triphosgene, a solid, is a safer and easier-to-handle substitute for gaseous phosgene. nih.govasianpubs.org N,N'-Carbonyldiimidazole (CDI) is another widely used crystalline solid alternative that is less toxic and does not produce chlorinated byproducts. nih.gov The reaction of an amine with CDI forms an intermediate that then reacts with a second amine to yield the urea. nih.gov

Palladium-Catalyzed C-N Cross-Coupling : A significant advancement in the synthesis of diaryl ureas is the use of palladium-catalyzed C-N cross-coupling reactions. nih.gov This method allows for the synthesis of both symmetrical and unsymmetrical diaryl ureas in good to excellent yields. nih.gov The protocol may involve the coupling of an aryl halide with a protected urea, followed by deprotection and a second arylation step. nih.gov This approach is particularly valuable for constructing unsymmetrical diaryl ureas. nih.gov

Hypervalent Iodine Reagents : A novel metal-free approach for the synthesis of unsymmetrical urea derivatives involves the use of the hypervalent iodine reagent diacetoxyiodobenzene (B1259982) (PhI(OAc)₂). mdpi.com This method facilitates the coupling of amides and amines under mild conditions, avoiding the need for metal catalysts and high temperatures. mdpi.com

Carbon Monoxide and Carbon Dioxide : Catalytic oxidative carbonylation using carbon monoxide in the presence of a transition metal catalyst (e.g., Pd, Co, Ni) is another route, though it can sometimes lead to a mixture of products. nih.gov More recently, the use of carbon dioxide (CO₂) as a C1 building block has been explored as a greener alternative for urea synthesis. researchgate.netorganic-chemistry.org

The following table highlights various reagents used for urea bond formation.

| Reagent | Description | Advantages | Disadvantages |

| Phosgene/Triphosgene | Traditional and effective carbonyl source. nih.govmit.edu | High reactivity and yield. nih.gov | Highly toxic, requires careful handling. nih.gov |

| N,N'-Carbonyldiimidazole (CDI) | Solid, safer alternative to phosgene. nih.govcommonorganicchemistry.com | Less toxic, avoids chlorinated byproducts. nih.gov | Order of addition can be critical. commonorganicchemistry.com |

| Palladium Catalysts | Used in C-N cross-coupling reactions. nih.gov | High yields, applicable to unsymmetrical ureas. nih.gov | Metal catalyst required. nih.gov |

| Diacetoxyiodobenzene (PhI(OAc)₂) ** | Hypervalent iodine reagent for metal-free coupling. mdpi.com | Mild conditions, avoids metal catalysts. mdpi.com | A relatively newer method. mdpi.com |

| Carbon Dioxide (CO₂) ** | A green and sustainable C1 source. researchgate.net | Environmentally benign. researchgate.netorganic-chemistry.org | May require specific catalysts and conditions. researchgate.net |

Modular Synthesis of this compound Derivatives

The modular synthesis of diaryl ureas allows for the systematic variation of substituents on the aromatic rings, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov This approach typically involves the synthesis of unsymmetrical ureas where different aryl groups are introduced sequentially.

Exploration of Substituent Effects on Synthetic Pathways

The electronic and steric nature of substituents on the aniline starting materials can significantly influence the course and efficiency of the synthetic pathway. Electron-donating groups can increase the nucleophilicity of the aniline, potentially accelerating the reaction with isocyanates or their equivalents. Conversely, electron-withdrawing groups can decrease reactivity.

In the context of this compound, the chlorine atom is an electron-withdrawing group, while the methyl group is electron-donating. The interplay of these substituents affects the reactivity of the 3-chloro-4-methylaniline precursor. SAR studies on diaryl urea derivatives have shown that the presence and position of chloro and methyl groups can enhance biological activity. nih.gov For instance, the substitution of a chloro group on the phenyl ring proximal to the urea group has been shown to enhance antiproliferative activity in some derivatives. nih.gov

The synthesis of analogues with varied substituents allows for a detailed exploration of these effects. For example, replacing the 3-chloro-4-methylphenyl group with other substituted anilines, such as those containing fluoro, difluoro, or chloro-fluoro groups, can be achieved through standard urea formation reactions. nih.gov

Stereoselective and Regioselective Synthesis Approaches

While this compound itself is achiral and thus does not require stereoselective synthesis, the synthesis of its chiral analogues would necessitate such approaches.

Regioselectivity is a key consideration in the synthesis of unsymmetrical diaryl ureas, where two different aryl groups are attached to the urea nitrogen atoms. Achieving high regioselectivity is essential to avoid the formation of a mixture of symmetrical and unsymmetrical products.

One effective strategy for the regioselective synthesis of unsymmetrical diaryl ureas is the palladium-catalyzed two-pot C-N cross-coupling reaction. nih.gov This method involves the initial coupling of a protected urea (e.g., benzylurea) with one aryl halide, followed by deprotection and a second coupling with a different aryl halide. nih.gov This sequential introduction of the aryl groups ensures the regioselective formation of the desired unsymmetrical product. nih.gov

Another approach involves the in-situ generation of an isocyanate from one aniline, which is then reacted with a different aniline. mit.edu Careful control of the reaction conditions is necessary to prevent the isocyanate from reacting with its parent aniline, which would lead to the formation of a symmetrical urea.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of ureas to develop more environmentally benign and sustainable processes. researchgate.net

Key green chemistry approaches include:

Use of Safer Reagents : A primary focus is replacing hazardous reagents like phosgene with safer alternatives such as CDI or triphosgene. nih.gov More advanced methods aim to avoid isocyanate intermediates altogether. tandfonline.commdpi.com

Atom Economy : Reactions with high atom economy are preferred. Catalytic methods, such as the oxidative carbonylation of amines using carbon monoxide, are appealing in this regard as the only byproducts are the reduced form of the oxidant. nih.gov

Use of Renewable Feedstocks and Greener Solvents : The use of CO₂ as a C1 building block is a prime example of utilizing a renewable and abundant feedstock. researchgate.net Additionally, research is being conducted on solvent-free reaction conditions or the use of greener solvents like water or deep eutectic solvents. tandfonline.comresearchgate.netrsc.org An "on-water" reaction of isocyanates with amines has been reported as a facile and sustainable method for synthesizing unsymmetrical ureas. organic-chemistry.org

Energy Efficiency : Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. organic-chemistry.org The use of efficient catalysts can also lower the energy requirements of a reaction.

An example of a green synthetic route is the use of 3-substituted dioxazolones as isocyanate surrogates. tandfonline.com This method proceeds under mild heating in the presence of a base, eliminating CO₂ as the only byproduct and avoiding the use of toxic reagents. tandfonline.com

Solvent-Free and Catalyst-Recyclable Methodologies

The development of solvent-free and catalyst-recyclable methods represents a significant leap forward in the sustainable synthesis of diaryl ureas. These approaches aim to minimize waste, reduce energy consumption, and simplify product purification processes.

Solvent-free, or solid-state, reactions are a cornerstone of green synthesis, eliminating the need for volatile organic compounds that are often toxic and difficult to dispose of. Research has demonstrated that the alkylation of urea can be effectively carried out under solvent-free conditions, providing a resource-efficient pathway to urea derivatives. researchgate.net

Another innovative approach involves the use of Deep Eutectic Solvents (DESs) that can function as both the reaction medium and the catalyst. For instance, a system using choline (B1196258) chloride/tin(II) chloride has been developed for the synthesis of ureas. rsc.org This method is notable not only for its efficiency but also for the recyclability of the DES. The catalyst/solvent system can be recovered and reused for multiple cycles without a significant drop in activity, making it a highly sustainable option. rsc.org

The table below summarizes the findings for a recyclable catalyst system used in urea synthesis.

| Catalyst System | Reaction | Recycle Run | Yield (%) |

|---|---|---|---|

| Choline chloride/tin(II) chloride [ChCl][SnCl2]2 | Synthesis of monosubstituted ureas | Fresh | 94 |

| 1st Reuse | 94 | ||

| 2nd Reuse | 93 | ||

| 3rd Reuse | 93 | ||

| 4th Reuse | 92 | ||

| 5th Reuse | 92 | ||

| 6th Reuse | 91 |

Furthermore, phosgene- and metal-free synthetic routes are being explored. One such method utilizes 3-substituted dioxazolones as isocyanate precursors in the presence of a recyclable base like sodium acetate and an environmentally benign solvent like methanol. tandfonline.com While some attempts at purely solvent-free conditions in this system resulted in a mixture of symmetrical and unsymmetrical ureas, the methodology highlights a move towards avoiding toxic intermediates and facilitating easier separation and recycling of reaction components. tandfonline.com The use of recyclable activated zinc metal with carbonyldiimidazole as a carbonyl source also presents a convenient method for synthesizing symmetrical and unsymmetrical ureas with good to excellent yields. researchgate.net

Atom Economy and Sustainable Synthesis Metrics

Beyond solvent and catalyst considerations, the intrinsic efficiency of a chemical reaction is critical for sustainability. Green chemistry metrics provide a quantitative framework for evaluating the "greenness" of a synthetic process.

Atom Economy (AE) is a fundamental concept that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.com A higher atom economy signifies a more efficient process with less waste generated. primescholars.comresearchgate.net Reactions with 100% atom economy, such as addition reactions, are considered ideal as all reactant atoms are incorporated into the final product. jocpr.com

Other important metrics provide a more comprehensive view of a process's environmental impact:

Reaction Mass Efficiency (RME): This gives a more realistic measure of efficiency by considering the actual mass of the isolated product in relation to the total mass of reactants. researchgate.net

E-Factor (Environmental Factor): This metric quantifies the amount of waste produced per unit of product. A lower E-factor indicates less waste and a more environmentally friendly process. researchgate.net

Process Mass Intensity (PMI): PMI considers the total mass used in a process (reactants, solvents, reagents, process water) to produce a certain mass of the final product. It offers a holistic view of the process's resource efficiency. researchgate.net

The table below defines these key sustainability metrics.

| Metric | Definition | Goal |

|---|---|---|

| Atom Economy (AE) | (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100% | Maximize (Approach 100%) |

| Reaction Mass Efficiency (RME) | (Mass of Isolated Product / Total Mass of Reactants) x 100% | Maximize |

| E-Factor | Total Mass of Waste / Mass of Product | Minimize (Approach 0) |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | Minimize (Approach 1) |

Applying these metrics to the synthesis of this compound and its analogues allows for a direct comparison of different synthetic routes. For example, a traditional synthesis involving stoichiometric byproducts would have a lower atom economy compared to a more modern, catalytic approach where byproducts are minimized. primescholars.com By prioritizing high atom economy and optimizing other sustainability metrics, chemists can design synthetic pathways that are not only effective but also minimally impactful on the environment. rsc.org

Advanced Structural Elucidation and Solid State Characteristics of 1,3 Bis 3 Chloro 4 Methylphenyl Urea Systems

Crystallographic Analysis of 1,3-Bis(3-chloro-4-methylphenyl)urea and Its Congeners

Crystallographic studies are paramount in elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice, offering unparalleled insights into molecular conformation and packing.

Table 1: Representative Crystallographic Data for a Related Diarylurea Compound (Note: Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea is presented as an illustrative example) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 23.904(2) |

| b (Å) | 4.6173(3) |

| c (Å) | 11.6906(13) |

| β (°) | 96.895(9) |

| Volume (ų) | 1281.0(2) |

| Z | 4 |

Diarylurea frameworks are known for their propensity to exhibit polymorphism—the ability to crystallize in different solid-state forms with distinct physical properties. This phenomenon arises from the flexibility of molecular conformation and the varied possibilities of intermolecular interactions. While specific polymorphic studies on this compound are not documented, research on analogous compounds demonstrates that different crystallization conditions can lead to various packing arrangements nih.gov.

Cocrystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another significant aspect of diarylurea chemistry. The robust hydrogen-bonding capabilities of the urea (B33335) moiety make these compounds excellent candidates for forming cocrystals with a variety of guest molecules, particularly those with strong hydrogen bond acceptor groups like dimethyl sulfoxide (B87167) (DMSO) acs.orgnih.gov. The formation of cocrystals can alter the physicochemical properties of the parent compound. Studies on diarylureas with electron-withdrawing substituents have shown that they are particularly effective at forming cocrystals nih.govresearchgate.net. Given the presence of chloro-substituents, this compound is also expected to be a good candidate for cocrystal formation.

Intermolecular Interactions and Supramolecular Architectures

The solid-state structure of this compound is governed by a combination of strong and weak intermolecular interactions, which collectively dictate the formation of its supramolecular architecture.

The most prominent intermolecular interaction in diarylureas is the hydrogen bond formed by the urea group. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This typically leads to the formation of a robust and highly directional one-dimensional hydrogen-bonded chain or "tape" motif, often described as an α-network researchgate.netacs.orgresearchgate.net. In this arrangement, each urea molecule is linked to two neighbors via bifurcated N-H···O hydrogen bonds, creating a characteristic R22(8) graph set motif nih.gov.

It is highly probable that this compound self-assembles in the solid state through such N-H···O hydrogen-bonded tapes. The presence of electron-withdrawing groups on the aryl rings can sometimes influence the strength and geometry of these hydrogen bonds acs.orgfigshare.com.

π-π Stacking: The aromatic phenyl rings in adjacent diarylurea molecules can engage in π-π stacking interactions. These interactions, which involve the overlap of π-orbitals, are typically of the parallel-displaced or T-shaped variety rather than a direct face-to-face stacking to minimize electrostatic repulsion chemrxiv.orgmdpi.com. The presence and geometry of these stacking interactions are influenced by the substituents on the phenyl rings. In related structures, π-π stacking has been observed to contribute significantly to the stability of the crystal lattice researchgate.netnih.gov.

Halogen Bonding: The chlorine atoms in this compound introduce the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as an oxygen or nitrogen atom nih.govnih.govoup.com. In the crystal lattice of this compound, a chlorine atom on one molecule could potentially form a halogen bond with the carbonyl oxygen of a neighboring molecule (C-Cl···O=C) or with another chlorine atom (Cl···Cl). These interactions, though weaker than conventional hydrogen bonds, are highly directional and can significantly influence the supramolecular assembly scepscor.orgrsc.orgsc.edu.

Spectroscopic Signatures for Molecular Fingerprinting and Conformational Analysis

Spectroscopic techniques provide valuable information about the molecular structure and conformation of this compound in both the solid state and in solution.

Infrared (IR) Spectroscopy: The IR spectrum of a diarylurea is characterized by several key absorption bands. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The exact position and shape of this band are sensitive to the extent of hydrogen bonding. The C=O (amide I) stretching vibration is a strong band usually found between 1630 and 1700 cm⁻¹. Its frequency is also influenced by hydrogen bonding; a lower frequency generally indicates stronger hydrogen bonding. The N-H bending (amide II) and C-N stretching vibrations also provide characteristic signals in the fingerprint region of the spectrum nist.govnist.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure and for conformational analysis in solution mdpi.comresearchgate.net.

¹H NMR: The protons of the N-H groups in diarylureas typically give rise to a singlet in the range of δ 8.5-9.5 ppm, with the exact chemical shift depending on the solvent and concentration uva.nl. The aromatic protons will show complex splitting patterns in the aromatic region (δ 7.0-8.0 ppm), characteristic of the substitution pattern on the phenyl rings. The methyl protons will appear as a singlet in the aliphatic region, typically around δ 2.0-2.5 ppm researchgate.net.

¹³C NMR: The carbonyl carbon of the urea group is readily identifiable in the ¹³C NMR spectrum, typically appearing around δ 150-155 ppm uva.nl. The aromatic carbons will resonate in the δ 110-140 ppm range, with their specific chemical shifts influenced by the chloro and methyl substituents. The methyl carbon will appear at a higher field, typically around δ 15-25 ppm.

Conformational studies of diarylureas in solution using variable-temperature NMR can provide insights into the rotational barriers around the C-N bonds and the preferred solution-state conformations researchgate.netsoton.ac.ukresearchgate.net.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification and characterization of the functional groups within the this compound molecule. The vibrational modes of the urea core and the substituted phenyl rings give rise to a unique spectral fingerprint.

The infrared spectrum of urea and its derivatives is characterized by several key absorption bands. The N-H stretching vibrations typically appear in the region of 3200 to 3600 cm⁻¹, often presenting as twin peaks in a broad band. The C=O stretching vibration of the carbonyl group is a prominent feature, generally observed around 1700 cm⁻¹. Additional N-H bending vibrations can be found in the 1600-1650 cm⁻¹ range, sometimes appearing as a double peak. C-N stretching vibrations are also identifiable, with absorptions around 1450 and 1150 cm⁻¹.

For substituted diaryl ureas, the spectra are further enriched by the vibrational modes of the aromatic rings. C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the phenyl rings typically give rise to a series of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the phenyl ring, with a chloro and a methyl group, will influence the precise position and intensity of these bands, as well as introduce characteristic vibrations for the C-Cl and C-CH₃ bonds.

Interactive Data Table: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3200-3600 | IR, Raman |

| C=O | Stretching | ~1700 | IR, Raman |

| N-H | Bending | 1600-1650 | IR |

| C=C (Aromatic) | Stretching | 1400-1600 | IR, Raman |

| C-N | Stretching | ~1450, ~1150 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000-3100 | IR, Raman |

| C-H (Methyl) | Stretching | 2850-2960 | IR, Raman |

| C-Cl | Stretching | 600-800 | IR, Raman |

High-Resolution Nuclear Magnetic Resonance (NMR) for Solution-State Structural Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in the solution state. For the symmetrically structured this compound, ¹H and ¹³C NMR provide a detailed map of its molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a symmetrically substituted diaryl urea is expected to show distinct signals for the N-H protons, the aromatic protons, and the methyl protons. The N-H protons of the urea linkage typically appear as a singlet in the downfield region, generally between δ 8.40 and 8.65 ppm when measured in DMSO-d₆. The chemical shift of these protons can be influenced by solvent and concentration due to hydrogen bonding effects.

The aromatic protons of the two 3-chloro-4-methylphenyl rings will exhibit a specific splitting pattern. Due to the symmetry of the molecule, the protons on both rings are chemically equivalent. The proton at position 2 (ortho to the urea linkage) would likely appear as a doublet, influenced by the neighboring proton at position 6. The proton at position 5 (ortho to the chlorine atom) would also likely be a doublet, coupled to the proton at position 6. The proton at position 6 would then be expected to appear as a doublet of doublets, being coupled to both the protons at positions 2 and 5.

The methyl protons (-CH₃) at position 4 on each phenyl ring are chemically equivalent and are expected to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key signal in the spectrum of urea derivatives is that of the carbonyl carbon (C=O), which is typically found in the downfield region, for diaryl ureas often between δ 153.5 and 157.5 ppm.

The aromatic carbons of the 3-chloro-4-methylphenyl rings will give rise to a set of signals whose chemical shifts are influenced by the attached substituents (urea, chlorine, and methyl groups). Due to the molecular symmetry, only one set of signals will be observed for the six unique aromatic carbons. The carbon atom attached to the urea nitrogen (C1), the carbon bearing the chlorine atom (C3), and the carbon with the methyl group (C4) will have distinct chemical shifts. The remaining three aromatic carbons (C2, C5, and C6) will also show unique resonances. The methyl carbon will appear as a single peak in the upfield region of the spectrum.

Although specific experimental NMR data for this compound is not widely published, the following table presents expected chemical shift ranges based on data for analogous symmetrically substituted diaryl ureas.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | N-H | 8.40 - 8.65 | s |

| ¹H | Aromatic H | 7.00 - 8.00 | m |

| ¹H | -CH₃ | 2.20 - 2.40 | s |

| ¹³C | C=O | 153.5 - 157.5 | - |

| ¹³C | Aromatic C | 115.0 - 140.0 | - |

| ¹³C | -CH₃ | 18.0 - 22.0 | - |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₅H₁₄Cl₂N₂O. The calculated molecular weight for this compound is 309.19 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) would be able to confirm this molecular weight with a high degree of accuracy, typically to within a few parts per million.

The fragmentation of substituted ureas in the mass spectrometer often provides valuable structural information. A common fragmentation pathway for N,N'-disubstituted ureas involves the cleavage of the C-N bond, leading to the formation of an isocyanate fragment and an amine fragment. For this compound, the protonated molecule [M+H]⁺ would be expected to fragment, yielding a protonated 3-chloro-4-methylaniline (B146341) ion and a 3-chloro-4-methylphenyl isocyanate neutral molecule, or vice versa.

The analysis of the isotopic pattern of the molecular ion peak and its fragments is also highly informative, especially due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region of the mass spectrum of this compound will exhibit a characteristic cluster of peaks corresponding to the different combinations of these isotopes (M, M+2, M+4), with relative intensities that can be predicted based on the number of chlorine atoms.

While a specific experimental mass spectrum for this compound is not provided in the searched literature, the expected key ions and their m/z values can be tabulated based on the known fragmentation patterns of similar compounds.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | C₁₅H₁₄Cl₂N₂O⁺ | 308 | Isotopic pattern for 2 Cl atoms |

| Protonated Molecule [M+H]⁺ | C₁₅H₁₅Cl₂N₂O⁺ | 309 | Isotopic pattern for 2 Cl atoms |

| 3-chloro-4-methylphenyl isocyanate | C₈H₆ClNO | 167 | Key fragment |

| 3-chloro-4-methylaniline | C₇H₈ClN | 141 | Key fragment |

Computational Chemistry and Theoretical Modelling of 1,3 Bis 3 Chloro 4 Methylphenyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, governed by its electronic configuration. These calculations help in understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of molecules by modeling the electron density. dergipark.org.trnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 1,3-Bis(3-chloro-4-methylphenyl)urea. DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. researchgate.nettandfonline.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netjocpr.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich substituted phenyl rings and the urea (B33335) linkage, which are potential sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the entire molecule, indicating regions susceptible to nucleophilic attack. The presence of chlorine atoms (electron-withdrawing) and methyl groups (electron-donating) on the phenyl rings modulates the electron density distribution and influences the energies of the HOMO and LUMO orbitals. ontosight.ai

Based on these calculations, several quantum chemical descriptors can be derived to predict the global reactivity of the molecule.

Interactive Table: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar aromatic urea compounds. Specific experimental or computational studies on this compound are required for validated data.

| Descriptor | Symbol | Formula | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | - | -6.20 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -1.50 eV | Electron-accepting capacity |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 eV | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | 6.20 eV | Energy to remove an electron |

| Electron Affinity | EA | -ELUMO | 1.50 eV | Energy released when gaining an electron |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 eV | Power to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 eV | Resistance to change in electron distribution |

| Chemical Softness | S | 1/(2η) | 0.21 eV⁻¹ | Reciprocal of hardness |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate predictions of molecular energies and properties. While computationally more demanding than DFT, they are often used as a benchmark for validating results from other methods.

For this compound, ab initio calculations would be valuable for:

High-Accuracy Energy Calculations: Determining a precise ground state energy and predicting the relative energies of different conformers with high confidence.

Spectroscopic Predictions: Simulating highly accurate infrared (IR) and Raman spectra. researchgate.net By calculating vibrational frequencies, these methods can aid in the interpretation of experimental spectra and the assignment of specific vibrational modes to functional groups within the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. mdpi.com

The this compound molecule possesses significant conformational flexibility due to the rotation around several single bonds, particularly the C-N bonds linking the urea group to the phenyl rings. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them. researchgate.net

Key areas of conformational analysis include:

Dihedral Angle Rotation: Mapping the energy profile associated with the rotation of the phenyl rings relative to the central urea plane. This helps to identify the most stable (lowest energy) spatial arrangement of the rings.

Hydrogen Bonding: The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), which can lead to the formation of intramolecular or intermolecular hydrogen bonds. researchgate.net MD simulations can reveal the prevalence and dynamics of these interactions, which are crucial in determining the molecule's crystal packing and behavior in solution.

The behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations are an excellent tool for studying these solvent effects explicitly by including solvent molecules in the simulation box. researchgate.net

For this compound, simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) could reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. Polar solvents would be expected to interact strongly with the urea group through hydrogen bonding and dipole-dipole interactions.

Conformational Changes: The preferred conformation of the molecule may change depending on the solvent's polarity. In a polar solvent, conformations that expose the polar urea group might be favored, while in a nonpolar solvent, the molecule might adopt a conformation that minimizes the exposure of this group.

Aggregation Behavior: Simulations can predict whether the molecules tend to self-associate or aggregate in solution, a process often driven by intermolecular hydrogen bonding between the urea groups and hydrophobic interactions between the phenyl rings.

Computational Approaches to Structure-Property Relationship (SPR) Analysis

Structure-Property Relationship (SPR) analysis aims to establish a correlation between the computed molecular descriptors and experimentally observed macroscopic properties. Computational chemistry provides a wide range of descriptors that can be used in SPR models.

For this compound, various calculated parameters could be correlated with its potential activities and properties:

Electronic Descriptors: The HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) map can be correlated with the molecule's reactivity and its ability to interact with biological targets like enzymes or receptors. researchgate.netnih.gov For instance, the MEP map visually indicates the electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential, around the N-H protons) regions, which are key for intermolecular interactions. mdpi.com

Structural Descriptors: Molecular shape, surface area, and volume are important for understanding how the molecule fits into a binding site. These parameters can be used to predict properties such as solubility or potential as an enzyme inhibitor.

Thermodynamic Descriptors: Calculated properties like the heat of formation and Gibbs free energy can provide insights into the stability of the compound and its potential to participate in chemical reactions.

By developing quantitative structure-property relationship (QSPR) models, it becomes possible to predict the properties of related, yet-to-be-synthesized molecules, guiding future research and development.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties or biological activity. fiveable.me For diarylurea derivatives, QSAR studies have been instrumental in elucidating the key molecular descriptors that govern their activity as, for example, kinase inhibitors in anticancer research. nih.govnih.gov

A typical QSAR study on a series of diarylurea compounds would involve the calculation of a wide range of molecular descriptors. These descriptors can be broadly categorized as:

Constitutional (1D) descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, size, and shape.

Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the molecule and include information about its volume and surface area.

Physicochemical descriptors: These relate to properties like lipophilicity (logP), polarizability, and electronic properties.

Once these descriptors are calculated for a set of diarylurea analogues with known biological activity, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build a predictive model. nih.gov

For instance, a hypothetical QSAR model for a series of diarylurea derivatives might take the following form:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn*(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the β coefficients represent the contribution of each molecular descriptor to the activity.

Table 1: Illustrative Molecular Descriptors and their Importance in a Hypothetical QSAR Model for Diarylurea Derivatives

| Descriptor Category | Descriptor Example | Description | Typical Contribution to Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with polar residues in a binding site. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. nih.gov | Increased branching can affect solubility and binding. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Optimal lipophilicity is crucial for cell permeability and target engagement. |

| 3D-QSAR Fields | Steric Fields (CoMFA) | Represents the spatial arrangement and bulk of substituents. | Favorable steric bulk in certain regions can enhance binding affinity. nih.govnih.govresearchgate.net |

| 3D-QSAR Fields | Electrostatic Fields (CoMFA/CoMSIA) | Describes the distribution of positive and negative charges. | Electrostatic complementarity with the target's active site is key for strong interactions. nih.govnih.govresearchgate.net |

More advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional perspective on structure-activity relationships. nih.govnih.govresearchgate.net These methods generate 3D contour maps that visualize regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity. nih.govnih.govresearchgate.net For diarylurea derivatives, these maps can guide the rational placement of substituents on the phenyl rings to optimize interactions with a biological target.

Table 2: Representative Statistical Parameters for a 3D-QSAR Model of Diarylurea Analogues

| Statistical Parameter | Description | Typical Value | Implication |

| q² (Cross-validated r²) | A measure of the predictive power of the model, determined by cross-validation. | > 0.5 | Indicates a model with good predictive ability. nih.gov |

| r² (Non-cross-validated r²) | A measure of the correlation between the predicted and observed activities for the training set. | > 0.6 | Shows a good fit of the model to the training data. nih.gov |

| Standard Error of Estimate (SEE) | The standard deviation of the residuals, indicating the accuracy of the predictions. | Lower values are better | A smaller SEE suggests more accurate predictions. nih.gov |

| F-statistic | A measure of the overall statistical significance of the model. | High values | Indicates that the relationship between the descriptors and the activity is not due to chance. nih.gov |

These QSPR/QSAR models, once validated, can be used to predict the properties and activities of novel, unsynthesized diarylurea compounds, including derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

Virtual Screening and Library Design for Novel Diarylurea Scaffolds

The diarylurea moiety is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility makes it an excellent starting point for the design of compound libraries for drug discovery. Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govijper.org

A common workflow for virtual screening and library design focused on the diarylurea scaffold, particularly in the context of discovering kinase inhibitors, involves several key steps:

Target Selection and Preparation: A 3D structure of the target protein (e.g., a kinase) is obtained from a public database like the Protein Data Bank (PDB) or generated through homology modeling if an experimental structure is unavailable. nih.gov The protein structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Pharmacophore Modeling: A pharmacophore model is developed based on the key interaction features between known active diarylurea ligands and the target protein. wjgnet.comnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. wjgnet.comnih.gov This model serves as a 3D query to rapidly filter large compound databases, selecting only those molecules that possess the required chemical features in the correct spatial arrangement.

Table 3: Example of a Pharmacophore Model for Diarylurea-based Kinase Inhibitors

| Pharmacophore Feature | Description | Corresponding Moiety in Diarylurea Scaffold |

| Hydrogen Bond Donor | An atom with a hydrogen atom that can be donated to an acceptor. | The N-H groups of the urea linkage. |

| Hydrogen Bond Acceptor | An electronegative atom that can accept a hydrogen bond. | The carbonyl oxygen of the urea linkage. |

| Aromatic Ring | A planar, cyclic, conjugated system. | The two phenyl rings. |

| Hydrophobic Feature | A nonpolar group that can engage in hydrophobic interactions. | The phenyl rings and any nonpolar substituents. |

Molecular Docking: The compounds that pass the pharmacophore filter are then subjected to molecular docking. researchgate.net Docking algorithms predict the preferred orientation of a ligand when bound to a target protein and estimate the binding affinity, usually as a scoring function. researchgate.net This step provides a more detailed analysis of the potential binding interactions.

Hit Selection and Library Design: Based on the docking scores, binding poses, and interactions with key amino acid residues in the active site, a set of "hit" compounds is selected. These hits can then serve as starting points for the design of a focused library of novel diarylurea derivatives. nih.gov The design process is often guided by the insights gained from QSAR studies, directing the placement of substituents to enhance potency and selectivity. nih.gov

The designed library of novel diarylurea scaffolds, including derivatives of this compound, can then be synthesized and subjected to biological testing to validate the computational predictions and identify new lead compounds for further development. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery. researchgate.netmdpi.com

Reactivity Profiles and Mechanistic Investigations of 1,3 Bis 3 Chloro 4 Methylphenyl Urea

Exploration of Chemical Transformations and Reaction Pathways

The reactivity of 1,3-Bis(3-chloro-4-methylphenyl)urea is primarily centered around the urea (B33335) moiety and the two 3-chloro-4-methylphenyl rings. These regions of the molecule are susceptible to a variety of chemical transformations, influenced by reaction conditions and the nature of the reacting species.

Reactions at the Urea Moiety and Aromatic Rings

The urea functional group is a versatile reaction center. The nitrogen atoms, while less basic than in amines due to the electron-withdrawing effect of the carbonyl group, can still participate in nucleophilic reactions. The carbonyl oxygen can act as a hydrogen bond acceptor, influencing the molecule's aggregation and interaction with other species.

Hydrolysis of the urea bond is a key reaction, although it is generally slow under neutral conditions. The rate of hydrolysis can be significantly influenced by pH, with both acidic and basic conditions accelerating the process. For some sterically hindered aryl ureas, a pH-independent hydrolysis has been observed, which is controlled by the dynamic bond dissociation of the urea. This leads to the formation of the corresponding amine and isocyanate intermediates.

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The directing effects of the chloro and methyl substituents, as well as the urea linkage, will determine the position of substitution. Furthermore, palladium-catalyzed cross-coupling reactions offer a versatile method for the synthesis of unsymmetrical diaryl ureas, which could be considered a transformation of the parent symmetrical urea.

Investigation of Reaction Kinetics and Thermodynamics

Thermodynamic considerations are crucial in understanding the stability and formation of this compound. The synthesis of ureas from isocyanates and amines is typically a thermodynamically favorable process. The stability of the resulting urea is significant, though it can be influenced by factors such as steric hindrance and the electronic nature of the substituents on the aromatic rings.

Catalytic Behavior and Applications of this compound and Its Derivatives

The ability of the urea moiety to form strong hydrogen bonds has led to the extensive use of diaryl ureas and their derivatives as organocatalysts and as ligands in transition metal catalysis.

Organocatalysis through Hydrogen Bonding Interactions

Diaryl ureas are effective hydrogen-bond donors and can act as organocatalysts for a variety of reactions, including Michael additions. The two N-H protons of the urea can form a bidentate hydrogen bond with an electrophile, activating it towards nucleophilic attack. The efficiency of this catalysis is dependent on the acidity of the N-H protons and the geometric arrangement of the urea. While specific studies employing this compound as an organocatalyst are not prevalent, its structural similarity to other effective diaryl urea catalysts suggests its potential in this area. The presence of electron-withdrawing chloro groups on the phenyl rings would be expected to increase the acidity of the N-H protons and enhance its catalytic activity.

Table 1: General Parameters for Diaryl Urea Catalyzed Michael Addition

| Parameter | Description | Typical Values/Conditions |

| Catalyst Loading | Amount of diaryl urea catalyst used. | 1-20 mol% |

| Solvent | Reaction medium. | Toluene, Dichloromethane (B109758), THF |

| Temperature | Reaction temperature. | -20°C to room temperature |

| Substrates | Electrophile and Nucleophile. | α,β-Unsaturated ketones, malonates |

Ligand Design for Transition Metal Catalysis and Coordination Chemistry

The urea functional group can also act as a ligand, coordinating to transition metals. While less common than phosphine (B1218219) or N-heterocyclic carbene ligands, urea-based ligands have shown promise in catalysis. Coordination can occur through the carbonyl oxygen or the nitrogen atoms. Deprotonation of the urea can lead to the formation of ureate anions, which can also act as ligands.

Derivatives of this compound could be designed to incorporate additional coordinating groups, creating multidentate ligands for various transition metal-catalyzed reactions. The electronic properties of the 3-chloro-4-methylphenyl groups can influence the donor ability of the urea moiety and thus the catalytic activity of the resulting metal complex. The synthesis and characterization of transition metal complexes with diaryl urea ligands have been reported, demonstrating their potential in coordination chemistry.

Photo-Physical and Electro-Chemical Reactivity Studies

The photophysical and electrochemical properties of diaryl ureas are influenced by the nature of the aryl substituents.

The introduction of halogen atoms into aromatic systems can influence their photophysical properties, including absorption and emission spectra, through the heavy-atom effect. This can promote intersystem crossing and affect fluorescence and phosphorescence quantum yields. While specific studies on this compound are not available, research on other halogenated diaryl compounds provides insights into the potential photophysical behavior of this molecule.

The electrochemical reactivity of ureas, particularly their oxidation, is an area of active research. The electrochemical oxidation of urea can be a complex process, often requiring catalysts to proceed at reasonable rates. The oxidation potential of this compound would be influenced by the electron-withdrawing nature of the chloro substituents on the aromatic rings. Cyclic voltammetry could be employed to study the redox behavior of this compound and its derivatives.

Advanced Materials Science Applications and Chemical Biology Probes Based on 1,3 Bis 3 Chloro 4 Methylphenyl Urea Scaffolds

Development of Organic Electronic and Optical Materials

The field of organic electronics and photonics is continually seeking new molecules with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs), sensors, and optical switches. The 1,3-bis(3-chloro-4-methylphenyl)urea scaffold possesses structural features that suggest its potential utility in this area.

A significant challenge in the development of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated or solid state. In contrast, materials exhibiting aggregation-induced emission (AIE) show enhanced fluorescence upon aggregation, a highly desirable property for solid-state devices and biological imaging. acs.org The AIE effect is often observed in molecules with propeller-shaped structures that have restricted intramolecular rotation (RIR) in the aggregated state. acs.org

While there is no specific data on the AIE properties of this compound, the general class of diaryl ureas has been explored for AIE behavior. For instance, urea-functionalized tetraphenylethylenes, a well-known AIE-active core, have been shown to exhibit enhanced fluorescence emission upon aggregation induced by anion binding. uiowa.edu The urea (B33335) groups facilitate hydrogen bonding, which can drive the aggregation process. Similarly, certain urea-bearing polyphenyleneethynylenes have demonstrated AIE characteristics. nih.gov The twisted conformation of the two phenyl rings relative to the urea bridge in this compound could potentially lead to restricted intramolecular rotations in the aggregated state, a key prerequisite for AIE. Further research would be needed to synthesize and characterize the photophysical properties of this specific compound and its derivatives in different aggregation states to confirm any AIE activity.

Table 1: Examples of Urea-Containing Compounds with AIE Properties

| Compound Type | AIE Mechanism | Potential Application | Reference |

|---|---|---|---|

| Urea-functionalized tetraphenylethylenes | Anion-induced aggregation | Fluorescent anion sensors | uiowa.edu |

| Urea-bearing polyphenyleneethynylenes | Solvent-induced aggregation | Anion sensing | nih.gov |

| Boryl substituted phenothiazine-urea derivatives | Aggregation in mixed solvents | Fluoride ion sensing | rsc.org |

Nonlinear optical (NLO) materials are crucial for a range of applications in photonics, including frequency conversion, optical switching, and data storage. researchgate.net The NLO response of a molecule is related to its hyperpolarizability, which can be enhanced by the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer (ICT). Urea itself is a reference material for second-harmonic generation (SHG), a second-order NLO process. nih.gov

The this compound scaffold has features that could be exploited for NLO applications. The urea moiety can act as a π-bridge connecting the two substituted phenyl rings. The chlorine atoms are electron-withdrawing, while the methyl groups are weakly electron-donating. This substitution pattern can induce a degree of electronic asymmetry and potentially enhance the molecular hyperpolarizability. The design of NLO materials often involves creating non-centrosymmetric structures, and the hydrogen-bonding capabilities of the urea group can be utilized to control the crystal packing and achieve the desired symmetry. semanticscholar.org While specific NLO measurements for this compound are not available, studies on other organic molecules containing urea and substituted phenyl rings have shown promising NLO properties. researchgate.netacs.orgpku.edu.cn

Table 2: Comparison of First Hyperpolarizability (β) of Urea and Related Compounds

| Compound | Calculated β (esu) | Method | Reference |

|---|---|---|---|

| Urea | 0.371 x 10⁻³⁰ | CPHF | pku.edu.cn |

| Fused-triazine derivative 3 | 6.09 x 10⁻²⁴ | DFT | nih.gov |

| Fused-triazine derivative 5 | 10.75 x 10⁻²⁴ | DFT | nih.gov |

Note: Direct comparison is difficult due to different computational methods and units.

Supramolecular Materials and Assemblies

The ability of molecules to self-assemble into well-defined, higher-order structures is the foundation of supramolecular chemistry. The directional and robust hydrogen-bonding interactions of the urea group make it an excellent building block for the construction of supramolecular materials. nih.gov

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. Bis-urea compounds are a well-studied class of LMWGs. nih.gov The self-assembly is typically driven by the formation of one-dimensional hydrogen-bonded tapes of urea molecules, which then entangle to form the gel network. nih.gov

The structure of this compound, with two urea N-H donors and a carbonyl acceptor, is well-suited for forming these hydrogen-bonded networks. The substituents on the phenyl rings can influence the solubility and packing of the molecules, thereby affecting the gelation properties. While there are no specific reports on the gelation ability of this particular compound, the broader class of bis-aryl ureas has been shown to form supramolecular gels in various organic solvents. nih.govtue.nlacs.org The formation of such gels can be tuned by external stimuli, such as the addition of anions that compete for the urea hydrogen bond donors. rsc.org

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. tcichemicals.com They are constructed from organic building blocks linked by strong covalent bonds. The predictable geometry and functionality of the building blocks allow for the rational design of COFs with tailored properties for applications in gas storage, catalysis, and sensing. rsc.org

Urea linkages have been successfully incorporated into COFs. nih.govresearchgate.netberkeley.edu Diaryl urea derivatives with reactive functional groups can serve as linkers in the synthesis of COFs. For example, a diaryl urea with terminal amine groups can be condensed with aldehydes to form imine-linked COFs. The this compound scaffold, if appropriately functionalized with polymerizable groups, could be a valuable building block for new COFs. The presence of the urea moiety within the COF structure could introduce hydrogen-bonding sites, which can influence the framework's properties, such as guest binding and catalytic activity. The chloro and methyl substituents would also modify the electronic environment of the pores.

Chemical Probes for Mechanistic Biological Studies

Diaryl urea derivatives are a prominent scaffold in medicinal chemistry, with several approved drugs and numerous compounds in clinical development. nih.gov Their biological activity often stems from their ability to act as kinase inhibitors by targeting the ATP-binding site. mdpi.com The urea moiety typically forms key hydrogen bonds with the hinge region of the kinase. researchgate.net

While this compound itself is not a known drug, its structural motif is present in molecules with reported biological activity. For instance, various substituted diaryl ureas have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov Furthermore, chloro and methyl substitutions on the phenyl rings are common in bioactive urea derivatives, influencing their potency, selectivity, and pharmacokinetic properties. nih.govnih.govmdpi.com

Given the prevalence of the diaryl urea scaffold in enzyme inhibition, this compound could serve as a starting point for the design of chemical probes to study the function of specific enzymes. By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, derivatives of this scaffold could be used for target identification, imaging, and mechanistic studies of biological pathways. The specific substitution pattern of chloro and methyl groups can be systematically varied to probe the structure-activity relationships and to develop selective probes for different target proteins. The antimicrobial and antioxidant activities reported for some bis-urea and thiourea (B124793) derivatives further expand the potential biological applications of this class of compounds. tandfonline.commdpi.com

Table 3: Biological Activities of Selected Diaryl Urea Derivatives

| Compound Class | Biological Target/Activity | Potential Application | Reference |

|---|---|---|---|

| Diaryl ureas | FLT3 kinase | Acute myeloid leukemia | nih.gov |

| Substituted phenyl ureas | IDO1 | Cancer immunotherapy | nih.gov |

| Adamantanyl-diaryl ureas | Acinetobacter baumannii | Antibacterial agents | nih.gov |

| Biphenyl bis-ureas | Various bacteria and fungi | Antimicrobial agents | tandfonline.com |

Design and Synthesis of Molecular Probes for Target Engagement Studies

The development of molecular probes from the this compound scaffold is pivotal for elucidating its biological targets and mechanism of action. These probes are indispensable tools in chemical biology for target identification, validation, and quantifying the engagement of the molecule with its intended biological counterpart in a complex cellular environment. The design of such probes typically involves the incorporation of a reporter group, such as a radioactive isotope or a fluorophore, onto the parent scaffold without significantly altering its physicochemical properties and binding affinity.

A common strategy for designing a molecular probe based on the this compound structure involves the introduction of a radiolabel, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). wuxiapptec.com The labeling site is carefully chosen to be metabolically stable, ensuring that the radiolabel remains on the molecule during the course of the experiment. wuxiapptec.com For the this compound scaffold, a potential site for radiolabeling would be the carbonyl carbon of the urea group or one of the methyl groups on the phenyl rings. The synthesis of a ¹⁴C-labeled probe could be achieved by utilizing [¹⁴C]phosgene or a related carbon-14 labeled precursor during the urea synthesis. wuxiapptec.com

The synthesis of diaryl ureas can be accomplished through several established methods. A prevalent method involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. nih.gov In the context of this compound, this would involve the reaction of 3-chloro-4-methylaniline (B146341) with a suitable activating agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) to form an isocyanate intermediate, which then reacts with another molecule of 3-chloro-4-methylaniline. mdpi.com To create a radiolabeled version for target engagement studies, one of the reactants would be isotopically labeled. For instance, using [¹⁴C]phosgene would install the radioactive isotope at the urea carbonyl carbon.

Another synthetic approach involves the palladium-catalyzed cross-coupling of an aryl halide with urea, although this is less common for symmetrical ureas. researchgate.net For the synthesis of molecular probes, derivatization of the parent compound to introduce a linker for attachment of a reporter group is also a viable strategy. This would involve synthesizing an analogue of this compound with a functional group, such as an amino or carboxyl group, on one of the phenyl rings, which could then be coupled to a fluorophore or a biotin (B1667282) tag for detection and pull-down experiments, respectively.

| Probe Type | Reporter Group | Labeling Position | Synthetic Precursor | Application |

| Radiolabeled Probe | Carbon-14 | Urea Carbonyl | [¹⁴C]Phosgene | Target Occupancy |

| Radiolabeled Probe | Tritium | Methyl Group | ³H-labeled 3-chloro-4-methylaniline | Autoradiography |

| Fluorescent Probe | Fluorophore (e.g., FITC) | Phenyl Ring via Linker | Amine-functionalized scaffold | Cellular Imaging |

| Affinity Probe | Biotin | Phenyl Ring via Linker | Carboxyl-functionalized scaffold | Target Pull-down |

Investigation of Molecular Recognition and Binding Principles

The molecular recognition of this compound by its biological targets is governed by a combination of non-covalent interactions. The diaryl urea motif is a privileged structure in medicinal chemistry, particularly as an inhibitor of protein kinases, due to its specific and robust binding properties. benthamscience.com The central urea group is a key pharmacophore, acting as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. nih.gov

The primary binding principle for diaryl ureas involves the formation of crucial hydrogen bonds with the protein backbone in the target's active site. nih.gov Specifically, in the context of kinase inhibition, the diaryl urea moiety often forms a bidentate hydrogen bond with a conserved glutamic acid residue and a hydrogen bond with the backbone amide of an aspartic acid in the DFG (Asp-Phe-Gly) motif of the kinase domain. benthamscience.comnih.gov This interaction pattern is a hallmark of type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. mdpi.com

Beyond hydrogen bonding, the two 3-chloro-4-methylphenyl rings play a significant role in molecular recognition through hydrophobic and π-stacking interactions. mdpi.comnih.gov These aromatic rings typically occupy hydrophobic pockets within the binding site, contributing substantially to the binding affinity. nih.gov The chlorine and methyl substituents on the phenyl rings influence the electronic properties and the steric fit of the molecule within the binding pocket, which can enhance selectivity and potency. nih.gov The chlorine atoms, being electron-withdrawing, can modulate the acidity of the N-H protons of the urea, potentially strengthening the hydrogen bonds. The methyl groups contribute to favorable van der Waals interactions within the hydrophobic pockets.

A computational analysis of diaryl urea-protein complexes has revealed that in addition to hydrogen bonds, π-based interactions such as π-π stacking and CH-π interactions are dominant contributors to the binding energy. mdpi.com The aromatic rings of the diaryl urea can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. mdpi.com The methyl groups can participate in CH-π interactions with these same aromatic residues.

| Interaction Type | Contributing Moiety | Potential Protein Partner | Estimated Energy (kcal/mol) |

| Hydrogen Bond (Donor) | Urea N-H | Aspartic Acid, Glutamic Acid (backbone/side chain) | -3 to -8 |

| Hydrogen Bond (Acceptor) | Urea C=O | Aspartic Acid, Glutamic Acid (backbone/side chain) | -2 to -6 |

| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan | -2 to -5 |

| CH-π Interactions | Methyl Groups | Phenylalanine, Tyrosine, Tryptophan | -1 to -3 |

| Hydrophobic Interactions | Phenyl Rings, Methyl Groups | Leucine, Valine, Isoleucine | Variable |

| Halogen Bonds | Chlorine Atoms | Electron-rich atoms (e.g., backbone carbonyl oxygen) | -1 to -4 |

The combination of strong, directional hydrogen bonds from the urea core and extensive hydrophobic and π-interactions from the substituted phenyl rings provides a robust and specific binding mode for this compound to its biological targets. mdpi.com Understanding these principles is crucial for the rational design of more potent and selective derivatives.

Q & A

Q. What synthetic methodologies optimize yield and purity of 1,3-Bis(3-chloro-4-methylphenyl)urea?

- Methodological Answer : The compound is synthesized via urea coupling between 3-chloro-4-methylaniline derivatives and phosgene equivalents (e.g., triphosgene) in inert solvents like dichloromethane or toluene at 0–25°C. Reaction completion requires stirring for 4–6 hours. Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization depends on stoichiometric control of reactants and avoiding moisture .

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane or toluene |

| Temperature | 0–25°C |

| Reaction Time | 4–6 hours |

| Purification Method | Recrystallization or chromatography |

Q. How can researchers confirm molecular structure post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Aromatic protons appear at δ 6.8–7.5 ppm, urea NH protons at δ 8.0–9.0 ppm (broad). Substituent methyl groups resonate at δ 2.1–2.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]+ (e.g., m/z 345.1687 for C15H13Cl2N2O) with <5 ppm error .

- FT-IR : Urea carbonyl (C=O) at ~1640–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How are crystallographic data analyzed to resolve the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data are processed using programs like SHELXT (for space group determination and initial structure solution) and WinGX (for refinement and visualization). Key steps:

Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC50 for cytotoxicity).

- Purity : Confirm purity via HPLC (>95%) to exclude byproduct interference .

- Target Specificity : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes (e.g., cytochrome P450) vs. membrane receptors. Compare with analogs (e.g., 3-chloro-4-methylphenyl derivatives) to isolate substituent effects .

Q. What computational methods validate substituent effects on reactivity and bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron distribution (e.g., chloromethyl groups’ electron-withdrawing effects on urea’s H-bonding capacity).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts in crystal packing) using CrystalExplorer .

- QSAR Models : Correlate substituent parameters (Hammett σ) with bioactivity logD values .

Q. How to assess stability under experimental storage conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis (decomposition onset >200°C indicates room-temperature stability).

- Light Sensitivity : Store in amber vials; monitor via UV-Vis spectroscopy for absorbance shifts.

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) and quantify degradation via LC-MS .

Data Contradiction Analysis Example

Scenario : Conflicting reports on anticancer activity in in vitro vs. in vivo models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products